4-(2-Fluoroethoxy)indoline
Overview
Description
“4-(2-Fluoroethoxy)indoline” is an organic chemical compound of great interest due to its varied properties and potential for use in scientific research and industry. It’s based on the structure of indoline, an aromatic heterocyclic organic compound with the chemical formulation C8H9N .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The TPA and 4-(2,2diphenylethenyl)phenyl substituent indoline groups are effective chromophores in intramolecular charge transfer (IMCT), and they play an important role in sensitization of dye-sensitized solar cells (DSCs) .Chemical Reactions Analysis
Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .Physical And Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications
Multigram Synthesis and Catalysis
One study focused on the synthesis of chiral substituted indolines using a copper-catalyzed alkene aminooxygenation process. This method achieved high enantioselectivity and efficiency, highlighting the potential of fluoroethoxy substituted indolines in synthetic chemistry and catalysis (Sequeira, Bovino, Chipre, & Chemler, 2012).
Anticancer Activity
Another significant application is in the development of anticancer agents. Rh(III)-catalyzed C-H functionalization of indolines has been explored for synthesizing C7-amidated indolines, which have shown potent anticancer activity. This suggests potential therapeutic applications of fluoroethoxy substituted indolines in cancer treatment (Jeon et al., 2016).
Radiolabeling and Imaging
Research has also been conducted on the syntheses and radiofluorination of derivatives of 5-cyano-indole for selective ligands for the dopamine D4 receptor. This work indicates the utility of fluoroethoxy substituted indolines in developing radioligands for positron emission tomography (PET) imaging, particularly in neuroscience research (Tietze et al., 2006).
Beta-Amyloid Plaque Imaging
Another application includes the synthesis of phenylacetylene derivatives targeting beta-amyloid plaques for Alzheimer's disease diagnosis. The fluoroethoxy component plays a crucial role in the affinity and selectivity of these compounds for beta-amyloid plaques, demonstrating the compound's potential in neuroimaging and Alzheimer's research (Qu et al., 2008).
HIV-1 Attachment Inhibition
Indole derivatives, including those with fluoroethoxy groups, have been investigated for their ability to interfere with the HIV surface protein gp120 and the host cell receptor CD4. Such studies underline the potential of fluoroethoxy substituted indolines in antiviral therapy (Wang et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluoroethoxy)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-3,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVBFHOKGKLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethoxy)indoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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